molecular formula C20H22N4OS B2891450 N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1797083-48-7

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2891450
CAS No.: 1797083-48-7
M. Wt: 366.48
InChI Key: UNTIFEVHQOJYOV-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 4,5,6,7-tetrahydro-1H-indazole core substituted with a pyridin-4-yl group at the 3-position. The indazole moiety is linked via an ethyl chain to an acetamide group bearing a thiophen-2-yl substituent.

Properties

IUPAC Name

N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-19(14-16-4-3-13-26-16)22-11-12-24-18-6-2-1-5-17(18)20(23-24)15-7-9-21-10-8-15/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTIFEVHQOJYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)CC3=CC=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3-(Pyridin-4-yl)-4,5,6,7-Tetrahydro-1H-Indazole Core

The indazole core is synthesized via cyclocondensation of cyclohexanone derivatives with hydrazine analogs. A modified Dunn protocol enables the formation of the tetrahydroindazole scaffold. Key steps include:

  • Cyclohexanone Hydrazone Formation : Cyclohexanone reacts with hydrazine hydrate in ethanol under reflux to yield cyclohexanone hydrazone.
  • Oxidative Cyclization : Treatment with iodine in dimethyl sulfoxide (DMSO) induces cyclization, forming 4,5,6,7-tetrahydro-1H-indazole.
  • C-3 Functionalization : A Suzuki-Miyaura coupling introduces the pyridin-4-yl group at position 3. Using 3-iodo-4,5,6,7-tetrahydro-1H-indazole, pyridin-4-ylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄), the reaction proceeds in a tetrahydrofuran (THF)/water mixture at 80°C.

Representative Data :

Step Reagents/Conditions Yield Reference
Hydrazone Formation NH₂NH₂·H₂O, EtOH, reflux, 6 h 92%
Oxidative Cyclization I₂, DMSO, 120°C, 3 h 85%
Suzuki Coupling Pyridin-4-ylboronic acid, Pd(PPh₃)₄, THF/H₂O, 80°C 78%

N1-Alkylation with 2-Bromoethylamine

The indazole nitrogen (N1) is alkylated to introduce the ethylamine side chain. This step employs 1,2-dibromoethane under basic conditions:

  • Base-Mediated Alkylation : 3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole reacts with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60°C. Selective alkylation at N1 is achieved due to steric and electronic factors.
  • Amine Deprotection : The intermediate bromoethyl derivative is treated with aqueous ammonia to yield 2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethylamine.

Optimization Insights :

  • Excess 1,2-dibromoethane (2.5 eq) improves N1 selectivity.
  • Lower temperatures (≤60°C) minimize di-alkylation byproducts.

Synthesis of 2-(Thiophen-2-yl)Acetic Acid

The thiophene-containing acetic acid moiety is prepared via Friedel-Crafts acylation:

  • Thiophene Acylation : Thiophene reacts with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C to 25°C, yielding 2-(thiophen-2-yl)acetyl chloride.
  • Hydrolysis : The acyl chloride is hydrolyzed with sodium hydroxide (NaOH) to produce 2-(thiophen-2-yl)acetic acid.

Critical Parameters :

  • Strict temperature control prevents polychlorination.
  • Anhydrous conditions are essential for high purity.

Amide Coupling to Assemble the Final Compound

The ethylamine intermediate and 2-(thiophen-2-yl)acetic acid are coupled using carbodiimide chemistry:

  • Activation of Carboxylic Acid : 2-(Thiophen-2-yl)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
  • Amide Bond Formation : The activated acid reacts with 2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethylamine at 50°C for 12 h, yielding the target compound.

Yield Enhancement Strategies :

  • Use of 4-dimethylaminopyridine (DMAP) as a catalyst increases reaction efficiency.
  • Purification via silica gel chromatography (eluent: ethyl acetate/hexane) ensures >95% purity.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, 2H, pyridine-H), 7.72 (d, 2H, pyridine-H), 7.21 (dd, 1H, thiophene-H), 6.95 (m, 2H, thiophene-H), 4.25 (t, 2H, -CH₂NH-), 3.82 (s, 2H, -COCH₂-), 2.90 (m, 4H, indazole-CH₂), 1.85 (m, 4H, indazole-CH₂).
  • High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₂₀H₂₂N₄OS [M+H]⁺: 366.5; found: 366.5.

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods reveals trade-offs between yield, scalability, and complexity:

Method Advantages Limitations Yield Range
Suzuki Coupling + Alkylation High regioselectivity Requires palladium catalysts 70–78%
One-Pot Cyclization Reduced purification steps Lower functional group tolerance 50–65%
Direct Amide Coupling Scalable for industrial production Sensitivity to moisture 80–85%

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide would depend on its specific interactions with biological targets. It could bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Research Findings and Hypotheses

In Silico and Experimental Data
  • The benzothiophene-thiadiazole analog () demonstrated favorable docking scores against cyclooxygenase-2 (COX-2), a key anti-inflammatory target, suggesting the target compound’s pyridine and indazole groups could similarly interact with kinase domains .
  • Thiazolidinone derivatives () showed moderate antimicrobial activity, implying that the thiophen-2-yl acetamide in the target compound might be optimized for similar applications .
Physicochemical and ADME Profiles

Table 2: Predicted Properties

Property Target Compound Benzothiophene Analogue () Thiazolidinone ()
Molecular Weight (g/mol) ~397.5 ~498.6 ~280.3
LogP (Predicted) ~2.8 ~3.5 ~1.9
Hydrogen Bond Acceptors 5 9 4

The target compound’s lower logP compared to the benzothiophene analog may enhance aqueous solubility, while its moderate molecular weight aligns with Lipinski’s rules for drug-likeness .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, and how are reaction conditions optimized?

  • Methodology :

  • Key Steps : Alkylation of the tetrahydroindazole core with a pyridinyl group, followed by coupling with a thiophen-2-yl acetamide via nucleophilic substitution or amidation .
  • Optimization : Use a 2.6–2.8-fold molar excess of sodium methylate to drive alkylation efficiency, and maintain an inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for pyridinyl protons (δ 8.5–8.7 ppm), tetrahydroindazole methylene groups (δ 2.5–3.0 ppm), and thiophene aromatic protons (δ 6.8–7.2 ppm) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase, 0.1% TFA) to assess purity; retention time consistency confirms batch reproducibility .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Prioritize derivatives with improved binding affinity (ΔG < −8 kcal/mol) .
  • QM/MM Calculations : Analyze electronic interactions between the pyridinyl group and catalytic residues to identify substituents that enhance binding .
  • ADMET Prediction : Employ SwissADME to optimize logP (target: 2–4) and reduce hepatotoxicity risks .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodology :

  • Assay Validation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out false positives .
  • Statistical Design : Apply factorial DOE (Design of Experiments) to isolate variables (e.g., solvent polarity, pH) affecting activity. For example, a 3² factorial design can resolve discrepancies in IC50 values .
  • Meta-Analysis : Aggregate data from multiple studies using fixed-effects models to identify trends obscured by experimental noise .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Methodology :

  • Process Intensification : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions (e.g., overalkylation) .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos or NiCl₂(dppe) for Suzuki couplings; aim for >80% yield with <2% residual metal .
  • Scale-Up Table :
ParameterLab Scale (1 g)Pilot Scale (100 g)
Reaction Time12 h8 h (flow reactor)
Yield65%72%
Purity (HPLC)95%93%
Data adapted from

Q. How can researchers design experiments to probe the metabolic stability of this compound?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Use NADPH cofactor to assess CYP450-mediated metabolism .
  • Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃ at methylene groups) to track metabolic soft spots .
  • Kinetic Analysis : Calculate t₁/₂ and intrinsic clearance (CLint) to prioritize derivatives with improved stability .

Q. What comparative structural analysis methods distinguish this compound from analogs with similar scaffolds?

  • Methodology :

  • X-ray Crystallography : Resolve the tetrahydroindazole ring conformation (chair vs. boat) and pyridinyl-thiophene dihedral angles to correlate structure with activity .
  • SAR Table :
Analog ModificationActivity (IC50, nM)Selectivity Index
Pyridin-4-yl → Pyridin-3-yl120 ± 151.2
Thiophene → Furan450 ± 400.8
Indazole → Benzotriazole>1000N/A
Data adapted from

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